tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate
Description
tert-Butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a bicyclic compound featuring a fused cyclopentane and partially saturated pyridine ring system. The tert-butyl carbamate group at position 1 acts as a protective moiety for the amine, while the aminomethyl substituent at position 4a introduces nucleophilic reactivity. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its stereochemical complexity and functional group versatility. Structural elucidation of such bicyclic systems typically employs X-ray crystallography, with refinement tools like SHELXL being widely utilized .
Properties
IUPAC Name |
tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-15)7-4-6-11(14)16/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYOKTDNRPAVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Cyclopentane Ring: The cyclopentane ring can be formed through a cyclization reaction involving a suitable precursor, such as a diene or a dihaloalkane.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced via esterification, where a carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can yield amine derivatives, and substitution can yield various substituted derivatives.
Scientific Research Applications
Tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a potential drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as bicyclic cores, tert-butyl carbamate groups, or amine functionalities.
Structural and Molecular Comparisons
Key Observations:
Ring Systems: The target compound and ’s analog both feature octahydro-cyclopenta[b]pyridine cores, but the latter has a [c]-fusion (pyridine nitrogen at a different position). This alters electronic properties and steric accessibility . The pyrrolo[2,3-b]pyridine () is aromatic, contrasting with the partially saturated bicyclic systems of other compounds, which impacts solubility and reactivity .
Substituents: The aminomethyl group in the target compound provides a primary amine, enabling diverse derivatization (e.g., amidation, Schiff base formation). In contrast, ’s compound has a secondary amine at position 6, limiting direct functionalization . The ethyl group in ’s cyclopentanecarboxylate introduces lipophilicity, whereas the target’s bicyclic system balances rigidity and conformational flexibility .
Physicochemical and Reactivity Profiles
- Solubility: The target compound’s bicyclic structure and tertiary carbamate reduce water solubility compared to monocyclic analogs (e.g., ’s cyclopentanecarboxylate) .
- Reactivity: The aminomethyl group in the target compound is more nucleophilic than the secondary amine in , enabling faster coupling reactions. The pyrazine ring () may undergo electrophilic substitution, while the target’s partially saturated pyridine is less reactive toward electrophiles .
Biological Activity
Chemical Structure and Properties
tert-Butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure, which includes a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 255.35 g/mol. The compound's IUPAC name reflects its structural complexity and potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO2 |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2248351-63-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions may modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to those pathways.
- Receptor Modulation: By binding to certain receptors, the compound may alter signaling pathways that influence cellular responses.
Case Studies
Case Study 1: Anticancer Activity
A study focusing on pyridine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against L1210 leukemia cells. The most active compounds were found to inhibit ribonucleotide reductase with IC50 values in the low micromolar range . While direct studies on this compound are sparse, the promising results from related compounds suggest that it may exhibit similar anticancer properties.
Case Study 2: Enzyme Interaction
Research has indicated that compounds with similar bicyclic structures can serve as enzyme inhibitors or modulators in various biochemical pathways. This suggests that this compound could also play a role in enzyme regulation, impacting metabolic processes .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
